1-Chloro-3-ethynyl-5-methoxybenzene
Übersicht
Beschreibung
1-Chloro-3-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H7ClO. It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethynyl-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynyl-5-methoxybenzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-ethynyl-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 1-methoxy-3-ethynyl-5-substituted benzene derivatives.
Oxidation: Formation of 1-chloro-3-ethynyl-5-methoxybenzaldehyde or 1-chloro-3-ethynyl-5-methoxybenzoic acid.
Reduction: Formation of 1-chloro-3-ethenyl-5-methoxybenzene or 1-chloro-3-ethyl-5-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-ethynyl-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-chloro-3-ethynyl-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom and methoxy group can influence the compound’s reactivity and binding affinity to target molecules, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-ethynylbenzene: Lacks the methoxy group, resulting in different reactivity and properties.
1-Chloro-5-methoxybenzene: Lacks the ethynyl group, leading to different chemical behavior.
3-Ethynyl-5-methoxybenzene:
Uniqueness
1-Chloro-3-ethynyl-5-methoxybenzene is unique due to the combination of the chlorine atom, ethynyl group, and methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Biologische Aktivität
1-Chloro-3-ethynyl-5-methoxybenzene, an organic compound with the molecular formula C9H7ClO, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C9H7ClO
- Molecular Weight: 168.60 g/mol
- Melting Point: 171-172 °C
The compound features a benzene ring substituted with a chlorine atom, an ethynyl group, and a methoxy group. These functional groups contribute to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ethynyl group allows for participation in various chemical reactions, while the chlorine and methoxy groups influence binding affinities and reactivity towards biological molecules.
- Target Interaction: The compound is known to interact with enzymes and receptors that play crucial roles in cellular signaling pathways.
- Reactive Intermediates: It can form reactive intermediates that may modify cellular macromolecules, impacting cellular functions such as proliferation and apoptosis.
Biological Activities
-
Antimicrobial Properties:
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property is essential for potential applications in drug development aimed at treating infections.
-
Anticancer Potential:
- Research indicates that the compound may have anticancer properties, potentially inducing apoptosis in cancer cells through activation of caspase enzymes and modulation of mitochondrial pathways.
-
Anti-inflammatory Effects:
- The compound has been noted for its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Induces apoptosis in various cancer cell lines | |
Anti-inflammatory | Inhibits COX enzymes, reducing inflammation |
Case Study: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Concentration Range: 10 µM to 50 µM
- Mechanism Observed: Activation of caspases leading to apoptosis.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests it undergoes metabolism via cytochrome P450 enzymes, which may lead to the formation of various metabolites with distinct biological activities. Understanding these metabolic pathways is crucial for predicting its behavior in vivo.
Eigenschaften
IUPAC Name |
1-chloro-3-ethynyl-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMEZHRNCZASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855808 | |
Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556112-23-3 | |
Record name | 1-Chloro-3-ethynyl-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.